molecular formula C11H17O2P B4707073 pentyl(phenyl)phosphinic acid

pentyl(phenyl)phosphinic acid

Cat. No. B4707073
M. Wt: 212.22 g/mol
InChI Key: YYCWLINCFDWNSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pentyl(phenyl)phosphinic acid, also known as PPA, is a phosphinic acid derivative that has been studied for its potential use in various scientific research applications. This compound has shown promise in a range of fields, including biochemistry, pharmacology, and materials science. In

Scientific Research Applications

Pentyl(phenyl)phosphinic acid has been studied for its potential use in a range of scientific research applications. One of the most promising areas of research involves the use of this compound as a ligand in metal-catalyzed reactions. This compound has been shown to be an effective ligand for a range of metals, including copper, nickel, and palladium.
In addition to its use as a ligand, this compound has also been studied for its potential use in the development of new materials. This compound-based materials have been shown to have a range of interesting properties, including high thermal stability and good mechanical properties.

Mechanism of Action

The mechanism of action of pentyl(phenyl)phosphinic acid is not fully understood. However, it is believed that this compound acts as a chelating agent, forming stable complexes with metal ions. This allows this compound to be used as a ligand in a range of metal-catalyzed reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that this compound is relatively non-toxic and has low acute toxicity. This compound has also been shown to be stable under a range of conditions, making it a useful compound for a range of scientific research applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of pentyl(phenyl)phosphinic acid is its versatility. This compound can be used as a ligand in a range of metal-catalyzed reactions, making it a useful compound for a range of scientific research applications. This compound is also relatively non-toxic and has low acute toxicity, making it a safe compound to use in lab experiments.
One of the main limitations of this compound is its cost. This compound is a relatively expensive compound, which can make it difficult to use in large-scale experiments. Additionally, this compound can be difficult to synthesize, which can limit its availability for certain applications.

Future Directions

There are a number of potential future directions for research on pentyl(phenyl)phosphinic acid. One area of research that has shown promise is the development of new this compound-based materials. This compound-based materials have a range of interesting properties, including high thermal stability and good mechanical properties.
Another potential area of research is the use of this compound as a ligand in new metal-catalyzed reactions. This compound has been shown to be an effective ligand for a range of metals, and there is potential for the development of new reactions using this compound as a ligand.
Overall, this compound is a versatile and promising compound that has potential applications in a range of scientific research fields. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential uses in new applications.

properties

IUPAC Name

pentyl(phenyl)phosphinic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17O2P/c1-2-3-7-10-14(12,13)11-8-5-4-6-9-11/h4-6,8-9H,2-3,7,10H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYCWLINCFDWNSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCP(=O)(C1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17O2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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